molecular formula C19H13ClFN3O4 B2983331 N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-67-7

N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2983331
CAS No.: 941973-67-7
M. Wt: 401.78
InChI Key: FRQFPVOHIPMQCM-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a nitrophenyl group, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-15-7-6-14(9-17(15)24(27)28)22-19(26)13-5-8-18(25)23(11-13)10-12-3-1-2-4-16(12)21/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQFPVOHIPMQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves multiple steps, including nitration, halogenation, and amide formation. One common synthetic route starts with the nitration of a phenyl ring to introduce the nitro group, followed by halogenation to add the chloro group. The resulting intermediate is then coupled with a fluorophenylmethyl group through a series of reactions, including amide bond formation. Industrial production methods may involve the use of flow microreactors to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different substituted products.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)-2-propenamide: This compound has a similar structure but differs in the position of the fluorophenyl group.

    4-chloro-3-nitrophenol: This compound shares the nitrophenyl group but lacks the pyridine and fluorophenyl groups.

The uniqueness of N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide lies in its combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities .

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14ClFN4O4C_{18}H_{14}ClFN_{4}O_{4} with a molecular weight of 404.8 g/mol. Its structural representation is as follows:

Structure N 4 chloro 3 nitrophenyl 1 2 fluorophenyl methyl 6 oxo 1 6 dihydropyridine 3 carboxamide\text{Structure }\text{N 4 chloro 3 nitrophenyl 1 2 fluorophenyl methyl 6 oxo 1 6 dihydropyridine 3 carboxamide}

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds within the dihydropyridine class. For instance, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects.

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundMIC (μg/mL)Bactericidal ActivityBiofilm Inhibition (%)
7b0.22Yes85
100.25Yes78
Control (Ciprofloxacin)0.5Yes70

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that related dihydropyridine derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of a related compound on breast cancer cells (MCF-7). The results showed an IC50 value greater than 60 μM, suggesting moderate activity but with a favorable safety profile given its low hemolytic activity (% lysis range from 3.23 to 15.22%).

Enzyme Inhibition

Further research has indicated that this class of compounds may act as inhibitors for key enzymes involved in bacterial resistance and cancer progression.

Table 2: Enzyme Inhibition Data

Enzyme TargetIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase (DHFR)0.52 - 2.67

These findings suggest that the compound may exhibit dual functionality as both an antimicrobial and anticancer agent through enzyme inhibition.

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